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dl-Alanyl-l-alanine

Cat. No.: B1437195
CAS No.: 59247-16-4
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-BKLSDQPFSA-N
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Description

Dipeptides as Fundamental Building Blocks in Biochemical Systems

Dipeptides, the simplest form of peptides, are organic compounds composed of two amino acids joined by a single peptide bond. numberanalytics.com This bond is formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another, a fundamental process in protein synthesis. numberanalytics.com While they serve as the basic structural units for proteins, dipeptides also exhibit a range of independent biological activities. numberanalytics.comnih.gov They are involved in various physiological processes, including neurotransmission, antioxidant activity, and cell signaling. numberanalytics.com The diverse functions of dipeptides extend to their role as intermediates in protein digestion and absorption, where they are taken up by specific transporter proteins. bachem.com Furthermore, their simple structure and potential for biological activity make them attractive candidates in drug development and for creating self-assembling nanomaterials like hydrogels and nanotubes. bachem.comdergipark.org.tr

The Unique Stereochemical Considerations of dl-Alanyl-l-alanine

The compound this compound is a dipeptide composed of two alanine (B10760859) amino acid residues. Its name specifies a mixture of two stereoisomers: D-Alanyl-L-alanine and L-Alanyl-L-alanine (B112206). Alanine, like most amino acids (with the exception of glycine), is chiral, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: D-alanine and L-alanine. wikipedia.orgnih.gov The designation "dl" in this compound indicates a racemic mixture at the N-terminal alanine position, containing both the D and L configurations, while the C-terminal alanine is specified as the L-isomer. nih.gov

This mixed chirality is a key feature of this compound, as the stereochemistry of amino acids is critical to the structure and function of peptides and proteins. numberanalytics.com In most biological systems, proteins are constructed almost exclusively from L-amino acids. wikipedia.org The presence of a D-amino acid at the N-terminus of D-Alanyl-L-alanine is therefore a notable exception and has significant implications for its biological roles and metabolic stability. For instance, D-amino acid-containing peptides can be resistant to degradation by proteases that are specific for L-amino acid linkages. The specific arrangement of D and L forms influences the three-dimensional conformation of the dipeptide, which in turn dictates its interactions with other molecules, such as enzyme active sites or receptors. numberanalytics.com

Historical Context of Alanine Dipeptide Research in Chemical Biology

The study of peptides dates back to the early 20th century with the pioneering work of scientists like Emil Fischer, who made significant contributions to understanding the structure of proteins, including the synthesis of dipeptides. numberanalytics.com Research into dipeptides has been instrumental in elucidating the fundamental principles of protein structure and function. novapublishers.com The field of chemical biology, which emerged to bridge the gap between chemistry and biology, has utilized dipeptides like those of alanine as model systems to study complex biological processes. caltech.edu

Alanine dipeptides, due to their simplicity, have been central to both experimental and computational studies of peptide conformation and dynamics. For example, L-Alanyl-L-alanine is often used as a model dipeptide in physicochemical studies to understand how factors like pH affect its conformation. chemicalbook.comebi.ac.uk Investigations into the various stereoisomers of alanyl-alanine have provided insights into the role of chirality in biological recognition and catalysis. Studies on the adsorption of alanyl-alanine enantiomers onto clay minerals have even been used to explore theories about the origin of homochirality in life. geoscienceworld.org

Current Research Landscape and Outstanding Academic Questions for this compound

Current research continues to explore the multifaceted roles of dipeptides. Scientists are investigating proteinogenic dipeptides as a class of small-molecule regulators that can influence plant growth and stress tolerance. nih.gov The metabolism, transport, and specific functions of these dipeptides are active areas of study. nih.gov

For this compound specifically, research interest lies in its potential applications stemming from its unique stereochemistry. While the L-L isomer is a standard component of protein degradation, the D-L isomer is of particular interest in the context of bacterial cell wall biosynthesis. smolecule.com The presence of D-alanine is a hallmark of peptidoglycan, a critical structural component of bacterial cell walls. wikipedia.org Enzymes such as D-alanine-D-alanine ligases are crucial for incorporating D-alanine into peptidoglycan precursors. smolecule.com Understanding the synthesis and incorporation of D-alanine-containing dipeptides is therefore vital for the development of new antimicrobial agents.

Outstanding academic questions regarding this compound include:

  • The precise metabolic pathways and enzymes involved in the synthesis and degradation of D-Alanyl-L-alanine in various organisms.
  • The full spectrum of its biological activities beyond its role as a peptidoglycan precursor.
  • The potential for using this compound or its derivatives as probes to study peptide transport and metabolism.
  • The application of this dipeptide in the design of novel biomaterials or therapeutic agents.
  • Further research into the fundamental properties and interactions of this compound will undoubtedly continue to provide valuable insights into the broader fields of chemical biology and biochemistry.

    Physicochemical Properties of this compound

    Property Value
    CAS Number 59247-16-4 chemsrc.comguidechem.comchemicalbook.com
    Molecular Formula C6H12N2O3 nih.govchemsrc.com
    Molecular Weight 160.17 g/mol nih.gov
    IUPAC Name (2S)-2-(2-aminopropanoylamino)propanoic acid chemsrc.com
    Synonyms H-DL-Ala-Ala-OH, this compound chemsrc.com
    Physical Description White crystalline powder chemicalbook.com
    Solubility Soluble in DMSO, with near transparency in water smolecule.comchemsrc.com
    Boiling Point 402.648 °C at 760 mmHg chemsrc.com
    Flash Point 197.315 °C chemsrc.com
    Density 1.208 g/cm³ chemsrc.com

    Synthesis of this compound

    The synthesis of this compound can be approached through several methods, broadly categorized as chemical and enzymatic synthesis.

    Chemical Synthesis: Chemical methods for peptide synthesis can be performed in solution or on a solid phase. numberanalytics.com A common strategy involves the coupling of protected amino acid derivatives. For the synthesis of this compound, this would involve reacting a racemic mixture of protected D- and L-alanine (dl-alanine) with a protected L-alanine. The protecting groups are then removed to yield the final dipeptide.

    A more direct, though less controlled, method involves the reaction of halopropionic acids with ammonia (B1221849). For instance, D,L-chloropropionic acid can be converted to D,L-alanine by reacting it with an excess of ammonia in water. google.com To synthesize the dipeptide, a derivative of one alanine molecule would be activated and then reacted with the other.

    Enzymatic Synthesis: Enzymatic methods offer high specificity and mild reaction conditions. numberanalytics.com An L-amino acid ligase (Lal) from Bacillus subtilis has been identified that can catalyze the synthesis of various dipeptides from unprotected amino acids in an ATP-dependent manner. nih.gov This enzyme has been shown to synthesize alanyl-alanine. nih.gov To produce this compound specifically, a process would need to be designed that utilizes both D- and L-alanine as substrates for an appropriate ligase. Alanine racemase is an enzyme that can interconvert L-alanine and D-alanine, and could potentially be used in a coupled reaction to provide the D-alanine precursor. smolecule.com

    Spectroscopic Data of this compound

    Spectroscopic techniques are essential for the structural elucidation and characterization of dipeptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical structure of this compound. The spectra would show characteristic signals for the protons and carbons in the two alanine residues. The coupling patterns and chemical shifts would provide information about the connectivity of the atoms and the local chemical environment. NMR has been used to study the conformational changes of L-alanyl-L-alanine in different pH environments. ebi.ac.uk
  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide bond (peptide bond), the carboxylic acid group, and the amine group.
  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dipeptide. The exact mass of this compound is 160.085 g/mol. chemsrc.com
  • Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. It has been used to study the low-temperature phase transitions of single crystals of L-alanyl-L-alanine. scribd.com
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C6H12N2O3 B1437195 dl-Alanyl-l-alanine CAS No. 59247-16-4

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    (2S)-2-(2-aminopropanoylamino)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DEFJQIDDEAULHB-BKLSDQPFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)NC(C)C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H](C(=O)O)NC(=O)C(C)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50659845
    Record name Alanyl-L-alanine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50659845
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    160.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    59247-16-4
    Record name Alanyl-L-alanine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50659845
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Advanced Spectroscopic Probing of Dl Alanyl L Alanine Conformation and Solution Dynamics

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

    NMR spectroscopy is a cornerstone technique for investigating the three-dimensional structure and dynamics of molecules in solution. By analyzing various NMR parameters, researchers can gain detailed insights into the conformational preferences of dl-Alanyl-l-alanine.

    Determination of Conformational Behavior Across Varying pH Environments

    The conformational landscape of this compound is significantly influenced by the pH of the aqueous solution, which dictates the charge state of the N- and C-termini. The molecule exists in cationic (AA+), zwitterionic (AAZW), and anionic (AA-) forms in acidic, neutral, and basic environments, respectively. cas.cznih.gov

    Studies combining NMR spectroscopy with ab initio computations have revealed that the main-chain peptide conformations of the cationic and zwitterionic forms are largely similar. cas.cznih.gov However, the anionic form exhibits a more complex conformational equilibrium, adopting at least two distinct, approximately equally populated conformers in solution. cas.cznih.gov This difference in the anion is attributed to the rotation of the NH2 group and changes in the backbone ψ-angle. nih.govacs.org While higher-energy conformers may exist for all charge states, their low populations and short lifetimes often preclude direct detection by NMR. cas.cznih.gov These findings are consistent with results from other techniques like electronic circular dichroism (ECD). nih.govacs.org

    Analysis of Chemical Shifts and Indirect Spin-Spin Coupling Constants

    A detailed analysis of NMR chemical shifts and indirect spin-spin coupling constants provides a quantitative measure of molecular geometry and conformational dynamics. For the zwitterionic form of l-Alanyl-l-alanine (B112206), a complete set of these parameters has been obtained with the aid of 15N and 13C isotopic labeling. nih.govacs.org

    Comparison of experimental NMR data with values calculated using Density Functional Theory (DFT) allows for a refined understanding of the dipeptide's structure. cas.cznih.govacs.org The results for the zwitterion consistently point to the presence of a single dominant conformation in aqueous solution, with main-chain torsion angles (ψ ≈ 147°, φ ≈ -153°) that are in close agreement with those determined by X-ray crystallography. nih.govacs.org While thermal fluctuations allow these angles to vary by about 10 degrees, these variations result in only minor changes to the NMR parameters. nih.gov

    The main-chain heavy atom chemical shifts and the spin-spin coupling constants, especially those involving the α-carbon and its attached hydrogen, have been identified as particularly sensitive and useful probes for predicting peptide structure. cas.cznih.govacs.org

    NMR Crystallography of Alanine (B10760859) Dipeptides

    NMR crystallography combines solid-state NMR (ssNMR) spectroscopy with computational methods to provide high-resolution structural information on crystalline materials. This approach is valuable for comparing the conformational differences between the solid and solvated states.

    Studies on model dipeptides like l-alanyl-l-alanine have utilized 13C and 15N magic angle spinning (MAS) NMR to probe the crystalline state. nih.gov By correlating the ssNMR chemical shifts with hydrogen-bonding patterns derived from published crystal structures, researchers can understand the environmental contributions to the observed shifts. nih.gov Comparing these solid-state data with solution-state NMR and quantum chemical calculations allows for the attribution of chemical shift differences to specific changes in conformation and hydrogen bonding that occur upon solvation. nih.gov For instance, changes in 13C chemical shifts of carbonyl carbons in the alanine dipeptide when moving from a solvated to a lyophilized state indicate preferential solvation at different sites, which can suggest alterations in the secondary structure. researchgate.net

    Raman and Raman Optical Activity (ROA) Spectroscopy for Structural Insights

    Raman and its chiral counterpart, Raman Optical Activity (ROA), are powerful vibrational spectroscopic techniques for probing molecular structure and conformation, particularly in aqueous solutions.

    Investigating Hydration and Charge Effects on Conformational Changes

    Raman and ROA spectra are highly sensitive to the subtle conformational changes in l-alanyl-l-alanine induced by hydration and variations in charge state (pH). nih.govacs.orgcas.cz Experimental spectra, when analyzed with the aid of density functional computations, reveal distinct spectral variations between the zwitterionic, anionic, and cationic forms. nih.govacs.orgcas.cz

    These spectral differences indicate distinct conformational behaviors. The cation undergoes only minor changes to its backbone conformation. nih.govacs.org In contrast, the anion shows evidence of multiple conformers, primarily differing in the rotation of the terminal amino (NH2) group and the backbone ψ-angle. nih.govacs.org While solvent modeling can qualitatively account for the broadening of Raman spectral lines, it is the ROA spectra that are particularly sensitive to the fine details of molecular structure, confirming its significant potential for detailed conformational analysis in solution. nih.govcas.cz

    Vibrational Mode Assignment and Isotopic Labeling Verification

    Accurate assignment of vibrational modes is crucial for interpreting Raman and ROA spectra in terms of specific molecular motions and conformations. The synthesis and analysis of isotopically labeled analogues, such as those containing 15N and 13C, are instrumental in this process. nih.govacs.orgcas.cz

    By comparing the spectra of the unlabeled and labeled dipeptide, researchers can confidently assign vibrational bands to specific functional groups and motions within the molecule. The calculated frequency shifts for the isotopically labeled molecule show good agreement with experimental results, validating the computational models used. nih.govcas.cz This robust assignment allows for the scaling of computed vibrational frequencies, leading to the extraction of more precise structural information from the spectral intensities. acs.orgcas.cz

    Circular Dichroism (CD) Spectroscopy in Diastereomeric Differentiation

    Circular Dichroism (CD) spectroscopy is a powerful analytical technique for stereochemical analysis, as it is exceptionally sensitive to the chiral nature of molecules. This technique measures the differential absorption of left and right circularly polarized light, a phenomenon exhibited exclusively by chiral molecules. Consequently, CD spectroscopy is an effective tool for differentiating between diastereomers, which are stereoisomers that are not mirror images of each other. unict.it The distinct three-dimensional arrangement of atoms in diastereomers results in unique CD spectra, allowing for their identification and characterization.

    For a dipeptide like alanyl-alanine, four diastereomers exist: L-Alanyl-L-alanine, D-Alanyl-D-alanine, L-Alanyl-D-alanine, and D-Alanyl-L-alanine. The L-L and D-D forms are enantiomers of each other, and as such, their CD spectra are expected to be mirror images. The L-D and D-L forms are also an enantiomeric pair. However, the L-L and L-D forms are diastereomers, and their CD spectra will be distinctly different, not mirror images.

    The CD spectrum of a peptide is influenced by the chirality of its constituent amino acids and the conformation of the peptide backbone. The chromophore in the case of alanyl-alanine is the peptide bond. The electronic transitions within this bond are influenced by the spatial arrangement of the adjacent chiral alpha-carbons. For instance, studies on the amino acid alanine have shown that the L-enantiomer exhibits characteristic positive and negative CD bands (e.g., a positive band around 205 nm and a negative band around 236 nm in the gas phase), while the D-enantiomer shows the exact opposite, a mirror-image spectrum. nih.gov

    When two amino acids are linked, as in this compound (a mixture of D-Alanyl-L-alanine and L-Alanyl-L-alanine), the resulting CD spectrum is a composite signal. The L-Alanyl-L-alanine component will have its own characteristic spectrum, while the D-Alanyl-L-alanine diastereomer will have a completely different and non-mirrored spectral signature. This principle allows CD spectroscopy to be used not only to confirm the presence of different diastereomers but also to investigate the conformational preferences of each in solution. clockss.orgbac-lac.gc.ca While the individual CD spectra for each alanyl-alanine diastereomer are not detailed in the provided search results, the fundamental principle of diastereomeric differentiation by CD spectroscopy is well-established. unict.it

    Table 1: Illustrative CD Spectral Properties for Alanine and its Dipeptides This interactive table illustrates the expected relationships between the CD spectra of alanine enantiomers and alanyl-alanine diastereomers based on fundamental principles of chiroptical spectroscopy.

    CompoundStereochemistryExpected CD Spectrum Relationship
    L-AlanineEnantiomerExhibits a characteristic spectrum (e.g., positive and negative bands at specific wavelengths). nih.gov
    D-AlanineEnantiomerSpectrum is a mirror image of L-Alanine's spectrum. nih.gov
    L-Alanyl-L-alanineDiastereomerUnique spectrum, different from L-Alanyl-D-alanine.
    D-Alanyl-D-alanineEnantiomerSpectrum is a mirror image of L-Alanyl-L-alanine's spectrum.
    L-Alanyl-D-alanineDiastereomerUnique spectrum, different from L-Alanyl-L-alanine.
    D-Alanyl-L-alanineEnantiomerSpectrum is a mirror image of L-Alanyl-D-alanine's spectrum.

    Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Elucidation

    Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in various physical states. The method is based on the absorption of infrared radiation by molecular vibrations. For peptides like this compound, the most informative spectral regions are the Amide bands, which arise from vibrations of the peptide backbone.

    The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is particularly sensitive to the peptide's secondary structure. nih.gov This band is primarily due to the C=O stretching vibration of the peptide carbonyl groups. spectroscopyonline.com The precise frequency of the Amide I band is determined by the hydrogen-bonding patterns and the coupling between transition dipoles along the peptide backbone, which are hallmarks of different secondary structures. thermofisher.com

    Deconvolution of the Amide I band allows for the quantitative estimation of different structural elements:

    β-Sheets: Typically associated with strong bands in the 1620–1640 cm⁻¹ range.

    α-Helices: Generally produce a characteristic band between approximately 1650 and 1658 cm⁻¹.

    Turns and Bends: Often absorb around 1665 cm⁻¹ and in the 1680-1695 cm⁻¹ range. nih.gov

    Unordered or Random Coil: Usually associated with a band between 1640 and 1648 cm⁻¹.

    Studies on L-alanyl-L-alanine have shown that its vibrational spectrum is sensitive to its environment and conformation. For example, when complexed with a dinuclear nickel(II) complex, the amide I stretch of L-alanyl-L-alanine shifts significantly, indicating a change in the local structure and hydrogen bonding of the peptide backbone. rsc.org Analysis of the FTIR spectrum of DL-Alanyl-DL-alanine powder in a KBr wafer shows characteristic absorption peaks, though without deconvolution, these represent a composite of all conformations present in the solid state. nih.govspectrabase.com Vibrational analyses combining experimental spectra with theoretical calculations provide a detailed picture of the conformational landscape of dipeptides like L-alanyl-L-alanine in solution. researchgate.net

    Table 2: General Correlation of Amide I FTIR Frequencies with Peptide Secondary Structure This interactive table provides a general guide to the assignment of absorbances in the Amide I region of an FTIR spectrum to specific secondary structural elements in peptides.

    Frequency Range (cm⁻¹)Associated Secondary Structure
    1620 - 1640β-Sheet
    1640 - 1648Random Coil
    1650 - 1658α-Helix
    1660 - 1695β-Turns

    Computational Modeling and Simulation of Dl Alanyl L Alanine Systems

    Molecular Dynamics (MD) Simulations of Dipeptide Conformations and Interactions

    Molecular dynamics simulations offer a powerful lens through which to observe the time-evolution of dipeptide systems, revealing intricate details about their conformational preferences, interactions with surrounding molecules, and the fundamental forces driving these behaviors.

    Exploration of Low-Energy Conformational Domains

    MD simulations, in conjunction with energy minimization techniques, have been employed to map the potential energy surface of alanyl-alanine dipeptides and identify their most stable, low-energy conformations. For a related peptide, N-acetyl-L-prolyl-D-alanyl-L-alanine-N'-methylamide, which contains the D-Ala-L-Ala linkage, random search and energy minimization methods have generated a large number of possible conformers. tandfonline.com Analysis of these conformers with energies within a close range of the global minimum revealed that they cluster into distinct groups characterized by different hydrogen-bonding patterns, such as single and consecutive β-turns. tandfonline.com The energy barriers for interconversion between these conformational groups were found to be relatively low, suggesting a dynamic equilibrium between different structures. tandfonline.com

    For the L-alanyl-L-alanine (B112206) isomer, studies have identified several major conformations, including the extended C5, polyproline II (PII), and right-handed α-helical (αR) forms. nih.gov The relative populations of these conformers are highly dependent on the surrounding environment, particularly the solvent. nih.gov While direct computational studies on dl-Alanyl-l-alanine are less common, these findings on related diastereomers provide a framework for understanding its likely conformational behavior. Theoretical studies on L-alanyl-L-alanine have successfully identified probable conformers by examining two-dimensional potential energy surfaces. cas.cz

    Simulation of Cation Binding Processes and Complex Formation

    The interaction of dipeptides with metal cations is crucial in many biological processes. MD simulations have been pivotal in understanding the molecular events underlying these binding phenomena. For instance, simulations of N-acetyl-L-prolyl-D-alanyl-L-alanine-N'-methylamide in the presence of Ca²⁺ ions have demonstrated the formation of a stable 2:1 peptide-to-cation sandwich complex. tandfonline.com The simulations revealed that conformers with consecutive β-turns are predisposed to initiate binding, with the peptide structure undergoing significant rearrangement to form an 8-coordinated Ca²⁺ complex. tandfonline.com

    Analysis of Self-Assembly Driving Forces at the Molecular Level

    The spontaneous organization of peptides into larger, ordered structures is a phenomenon of great interest in materials science and biology. MD simulations can help to dissect the driving forces behind this self-assembly. For peptides in general, hydrophobic interactions are a primary driver, promoting the packing of nonpolar side chains to minimize contact with water. researchgate.net This is complemented by the formation of hydrogen bonds between peptide backbones, which stabilizes the resulting assemblies. acs.org

    In the case of ionic-complementary peptides, which contain alternating positively and negatively charged residues, electrostatic interactions also play a significant role in guiding self-assembly. researchgate.net While specific studies on the self-assembly of this compound are limited, the principles derived from other peptide systems are applicable. The interplay of hydrophobic effects, hydrogen bonding, and, depending on the pH, electrostatic interactions would govern the formation of higher-order structures.

    Investigation of Solvent Effects on Dipeptide Behavior

    The solvent environment has a profound impact on the conformational equilibrium of dipeptides. MD simulations have been instrumental in characterizing these solvent effects. Studies on the alanine (B10760859) dipeptide have shown that its conformational profile changes significantly in different solvents such as water, chloroform, methanol, and dimethyl sulfoxide (B87167) (DMSO). nih.gov For example, certain conformations may be stabilized by explicit interactions with solvent molecules that are not captured by simpler solvent models. upc.edu

    The stability of the αR conformation in the alanine dipeptide, for instance, is thought to be almost exclusively due to solvent effects, as it is not a low-energy minimum in the gas phase. upc.edu Simulations have shown that peptide-solvent interactions can favor more "compact" conformations that minimize the overlap of hydration shells around the peptide's functional groups. duke.edu This highlights the necessity of explicitly including solvent molecules in simulations to accurately predict the conformational behavior of dipeptides like this compound in solution. upc.edu

    Ab Initio Computations and Density Functional Theory (DFT) Applications

    Ab initio and Density Functional Theory (DFT) methods provide a quantum mechanical framework for studying the electronic structure of molecules, offering highly accurate predictions of their geometric and spectral properties.

    Prediction of Geometric and Spectral Parameters

    Ab initio and DFT calculations have been widely used to predict the geometric parameters (bond lengths, bond angles, and dihedral angles) and spectral characteristics (vibrational frequencies, NMR chemical shifts) of alanyl-alanine dipeptides. cas.czacs.org These theoretical predictions can be compared with experimental data from techniques like NMR and Raman spectroscopy to validate the computational models and provide a more detailed interpretation of the experimental results. cas.czacs.orgnih.gov

    For L-alanyl-L-alanine, DFT computations have been used to analyze the fine effects of hydration, charge, and conformational changes on its Raman and Raman optical activity (ROA) spectra. acs.orgnih.gov By comparing the computed spectra for different conformers with the experimental spectra, researchers can deduce the predominant conformations present in solution under various pH conditions. acs.orgnih.gov For instance, such studies have revealed that while the cationic form of L-alanyl-L-alanine undergoes only minor backbone conformational changes, the anionic form exists as a mixture of multiple conformers. acs.orgnih.gov

    Below is a table summarizing computed properties for alanyl-alanine dipeptides from various computational studies.

    PropertyValueMethod/Reference
    Molecular Weight 160.17 g/mol Computed by PubChem nih.gov
    IUPAC Name 2-(2-aminopropanoylamino)propanoic acidComputed by PubChem nih.gov
    Cationic Form (AA+) One major conformerDeduced from ab initio and MD simulations cas.cz
    Zwitterionic Form (AAZW) One major conformerDeduced from ab initio and MD simulations cas.cz
    Anionic Form (AA-) Two approximately equally populated conformersDeduced from ab initio and MD simulations cas.cz
    Low-Energy Conformers C5 (extended), PII, αRIdentified in MD simulations in various solvents nih.gov

    Determination of Acidic Dissociation Constants

    The acidic dissociation constants (pKa) are fundamental parameters that describe the ionization state of a molecule at different pH values. For dipeptides, there are typically two pKa values corresponding to the carboxylic acid group and the amino group. Computational methods, particularly those based on density functional theory (DFT), have been employed to predict these constants for alanyl-alanine.

    One such study utilized ab initio calculations with the B3LYP functional and the 6-31+G(d) basis set, incorporating the effects of aqueous solvation through Tomasi's method. cas.cz This approach calculates the Gibbs free energy of solvation to determine the pKa values theoretically. The calculations distinguish between the deprotonation of the carboxylic acid group (pKa1) and the deprotonation of the ammonium (B1175870) group (pKa2). For L-alanyl-L-alanine, these theoretical calculations have yielded specific values that are in comparable agreement with experimental results. cas.cz

    The fully protonated form of the dipeptide possesses two acidic groups: the ammonium (-NH3+) and the carboxyl (-COOH) groups. The loss of a proton from the carboxyl group is generally more probable. cas.cz Depending on the pH of the aqueous solution, the peptide can exist as a cation, a zwitterion, or an anion. cas.cz

    Below is a table summarizing the computationally determined acidic dissociation constants for L-alanyl-L-alanine from a theoretical study.

    Parameter Calculated Value Methodology
    pKa1 (Carboxyl Group)3.32B3LYP/6-31+G(d) with Tomasi's Method
    pKa2 (Amino Group)8.15B3LYP/6-31+G(d) with Tomasi's Method
    Table based on data from Kiani et al. (2014). cas.cz

    Other predictions based on different computational tools are also available, showing slight variations in the predicted pKa values. For instance, some databases list a predicted pKa of 3.16 for the most acidic proton.

    Quantum Chemical Calculations for Raman Optical Activity Spectra

    Raman optical activity (ROA) spectroscopy is a powerful technique for investigating the stereochemistry and conformation of chiral molecules in solution. The interpretation of complex ROA spectra heavily relies on quantum chemical calculations to simulate the spectra and assign the observed vibrational bands to specific molecular motions and conformations.

    For L-alanyl-L-alanine, extensive computational studies have been performed to simulate its ROA spectra. cas.cz These simulations often employ DFT methods, such as the BPW91 functional, combined with continuum solvent models like the conductor-like screening model (COSMO) to account for the aqueous environment, as the zwitterionic form is not stable in a vacuum. acs.org

    Key findings from these computational studies include:

    Solvent Effects: The inclusion of a solvent model is crucial for accurately calculating the geometries, vibrational frequencies, and Raman intensities. Bulk water has been shown to increase the conformational flexibility of the dipeptide by lowering the energy differences between various conformers. cas.cz

    Spectral Assignment: By comparing the calculated spectra with experimental data, researchers can assign the observed ROA bands to specific vibrational modes. This has been successfully done for many of the bands of zwitterionic L-alanyl-L-alanine.

    Conformational Predominance: The simulations suggest that under experimental conditions, a nearly extended conformation of the zwitterionic form is prevalent. cas.cz

    Model Refinement: Different computational models have been tested to improve the accuracy of the simulations. For example, combining vacuum-calculated polarizabilities with a COSMO force field has been shown to provide sufficient accuracy for the intensities. The use of isotopically labeled analogues (e.g., with ¹⁵N and ¹³C) in conjunction with calculations helps to verify vibrational mode assignments. cas.cz

    These computational approaches have proven indispensable for extracting detailed structural information from ROA spectra, which is often not accessible through other techniques.

    Conformational Analysis of Zwitterionic, Cationic, and Anionic Forms

    The conformation of alanyl-alanine is highly dependent on the pH of the solution, which dictates whether the molecule exists in its zwitterionic, cationic, or anionic form. Computational modeling, often combined with experimental techniques like NMR and ROA, has been instrumental in elucidating the conformational landscapes of these different ionic species. ebi.ac.uknih.gov

    Zwitterionic Form (AAZW): In a neutral pH environment, the dipeptide exists as a zwitterion (-OOC-CH(CH₃)-NH-CO-CH(CH₃)-NH₃⁺). Computational studies, including DFT calculations with a polarizable continuum model and molecular dynamics simulations, have explored its potential energy surface. acs.org Research consistently indicates the presence of a single, predominant conformation in aqueous solution. acs.org The equilibrium main chain torsion angles for this stable conformer have been calculated to be approximately ψ = 147° and φ = -153°, which is close to the conformation observed in X-ray crystallography studies. acs.org While the torsion angles can fluctuate by about 10 degrees at room temperature, this leads to only minor corrections in the averaged NMR parameters. acs.org

    Cationic Form (AA+): In acidic solutions, the carboxyl group is protonated, resulting in a cationic form (HOOC-CH(CH₃)-NH-CO-CH(CH₃)-NH₃⁺). Conformational analyses based on ROA and NMR spectra, supported by ab initio calculations, suggest that the main-chain peptide conformation of the cationic form is very similar to that of the zwitterion. ebi.ac.uknih.gov Studies indicate that only minor backbone conformational changes occur upon protonation of the carboxylate group. cas.cznih.gov

    Anionic Form (AA-): In basic solutions, the ammonium group is deprotonated, leading to an anionic form (-OOC-CH(CH₃)-NH-CO-CH(CH₃)-NH₂). The conformational behavior of the anion is significantly different from the other two forms. cas.czebi.ac.uknih.gov Computational and experimental results indicate that the anion is more flexible and adopts multiple conformations in solution. cas.cz Specifically, studies have shown that the anion populates at least two distinct, approximately equally populated conformers that differ in the backbone ψ-angle. ebi.ac.uknih.gov Furthermore, within these main chain conformations, rotation of the terminal NH₂ group can occur, adding to the conformational diversity. ebi.ac.uknih.gov

    The following table summarizes the key conformational findings for the different ionic forms of L-alanyl-L-alanine.

    Ionic Form Predominant Conformation(s) Key Conformational Features Supporting Methods
    Zwitterionic (AAZW) Single predominant conformerNearly extended backbone (ψ ≈ 147°, φ ≈ -153°). acs.orgDFT, MD, NMR, X-ray. acs.org
    Cationic (AA+) Single predominant conformerMain-chain conformation is similar to the zwitterionic form; minor backbone changes. cas.cznih.govROA, NMR, Ab initio calculations. cas.cznih.gov
    Anionic (AA-) Multiple conformersAt least two equally populated conformers differing in the ψ-angle; rotation of the NH₂ group. ebi.ac.uknih.govROA, NMR, Ab initio calculations. ebi.ac.uknih.gov

    Enzymatic Recognition and Biochemical Pathways Involving Alanine Dipeptides

    Substrate Specificity and Enzyme Kinetics in Dipeptide Hydrolysis

    The hydrolysis of dipeptides is a fundamental biochemical reaction catalyzed by a class of enzymes known as dipeptidases. The specificity of these enzymes for their substrates is a key determinant of their biological function.

    D-Alanyl-D-alanine (D-Ala-D-Ala) dipeptidases are metalloenzymes that specifically hydrolyze the peptide bond in D-Ala-D-Ala. ebi.ac.uk These enzymes exhibit a high degree of substrate specificity. For instance, the VanX D-Ala-D-Ala dipeptidase from Enterococcus faecalis shows a remarkable preference for D-Ala-D-Ala over D-alanyl-D-lactate (D-Ala-D-Lac), with a catalytic efficiency approximately 250-fold higher for the dipeptide. ebi.ac.uk This specificity is crucial for its role in vancomycin (B549263) resistance, as it selectively eliminates the D-Ala-D-Ala precursors that are the target of the antibiotic, while preserving the D-Ala-D-Lac depsipeptides needed for cell wall synthesis in resistant strains. ebi.ac.uknih.gov

    Studies on a D-Ala-D-Ala dipeptidase from Salmonella enterica, designated PcgL, have revealed a similar, though not identical, substrate profile to the enterococcal VanX proteins. nih.gov The PcgL enzyme hydrolyzes D-Ala-D-Ala, DL-alanyl-DL-phenylalanine, and D-alanyl-glycine. However, it does not act on the tripeptide D-Ala-D-Ala-D-Ala, the dipeptide L-alanyl-L-alanine (B112206), or dipeptides with modified termini such as N-acetyl-D-Ala-D-Ala. nih.gov This indicates a strict requirement for a dipeptide with unmodified D-amino acids at both the N- and C-termini.

    The substrate specificity of these enzymes is a critical factor in their physiological function. The ability to discriminate between different dipeptides and depsipeptides allows for precise regulation of the cellular pool of peptidoglycan precursors.

    Table 1: Substrate Specificity of D-Alanyl-D-alanine Dipeptidases

    EnzymeSource OrganismHydrolyzed SubstratesNon-Hydrolyzed SubstratesReference
    VanX Enterococcus faecalisD-Ala-D-AlaD-Ala-D-Lac ebi.ac.uk
    PcgL Salmonella entericaD-Ala-D-Ala, DL-Ala-DL-Phe, D-Ala-GlyD-Ala-D-Ala-D-Ala, L-Ala-L-Ala, N-acetyl-D-Ala-D-Ala nih.gov

    The cleavage of peptide bonds is a hydrolytic process that can be catalyzed by various enzymes, including peptidases and proteases. youtube.com This reaction involves the addition of a water molecule across the peptide bond, resulting in the formation of two separate amino acids. youtube.com The enzymatic mechanism often involves the activation of a water molecule by a metal cofactor or an active site residue, which then acts as a nucleophile to attack the carbonyl carbon of the peptide bond.

    In the case of D-Ala-D-Ala dipeptidases, these enzymes are typically metallopeptidases, often containing zinc at their active site. nih.gov The zinc ion is thought to play a crucial role in catalysis by coordinating with the carbonyl oxygen of the peptide bond, thereby polarizing it and making it more susceptible to nucleophilic attack by a water molecule.

    The cleavage of dipeptides can also occur through non-enzymatic hydrolysis, particularly under conditions of strong acid and heat. youtube.com However, this process is non-specific and would lead to the breakdown of all peptide bonds within a cell. youtube.com In contrast, enzymatic cleavage is highly specific, allowing for the controlled breakdown of particular dipeptides as required for cellular processes. youtube.com

    D-Alanyl-D-alanine Dipeptidases and Their Substrate Profiles

    Role in Bacterial Cell Wall Biosynthesis (Focus on D-Alanyl-D-alanine)

    The bacterial cell wall is a vital structure that provides mechanical strength and protects the cell from osmotic lysis. ontosight.ai A key component of the cell wall in most bacteria is peptidoglycan, a polymer of sugars and amino acids. ontosight.ai The dipeptide D-alanyl-D-alanine plays a central and essential role in the biosynthesis of this critical cellular structure. ontosight.airesearchgate.net

    The journey of D-Ala-D-Ala in cell wall synthesis begins in the cytoplasm. sigmaaldrich.com Here, it serves as a crucial building block for the formation of the UDP-N-acetylmuramyl-pentapeptide precursor. This precursor is the fundamental unit that is transported across the cell membrane and incorporated into the growing peptidoglycan layer. The synthesis of this precursor involves the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc), with the final step being the addition of the D-Ala-D-Ala dipeptide. researchgate.net The resulting pentapeptide has the characteristic sequence of L-alanine, D-glutamic acid, a diamino acid (like L-lysine or meso-diaminopimelic acid), and the terminal D-Ala-D-Ala. frontiersin.org

    Two key classes of enzymes are central to the incorporation and utilization of D-Ala-D-Ala in peptidoglycan synthesis: D-alanine-D-alanine ligases (DDLs) and transpeptidases.

    D-Alanine-D-alanine Ligases (DDLs): These enzymes, also known as D-Ala-D-Ala synthetases, are responsible for the synthesis of the D-Ala-D-Ala dipeptide itself. ontosight.ainih.gov DDLs catalyze the ATP-dependent ligation of two D-alanine molecules. researchgate.netnih.govnih.gov The reaction proceeds through a proposed two-step mechanism. First, one molecule of D-alanine attacks the γ-phosphate of ATP to form a D-alanyl-phosphate intermediate. nih.govnih.gov Subsequently, a second molecule of D-alanine attacks this intermediate, leading to the formation of the dipeptide and the release of inorganic phosphate. nih.govnih.gov The resulting D-Ala-D-Ala is then attached to the UDP-MurNAc-tripeptide by the enzyme MurF to complete the pentapeptide precursor. frontiersin.org

    Transpeptidases: These enzymes, also known as penicillin-binding proteins (PBPs), catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent peptide side chains. nih.govebi.ac.ukwikipedia.org This cross-linking reaction is what gives the peptidoglycan its structural integrity and rigidity. The transpeptidase cleaves the terminal D-alanine from one pentapeptide chain and forms a new peptide bond between the penultimate D-alanine and the amino group of a diamino acid in an adjacent peptide chain. researchgate.netnih.gov This process results in the formation of a mature, cross-linked peptidoglycan meshwork.

    The essential role of the D-Ala-D-Ala terminus in peptidoglycan synthesis makes it a prime target for several classes of antibiotics. ontosight.airesearchgate.net

    Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin and related glycopeptides function by binding with high affinity to the D-Ala-D-Ala termini of the peptidoglycan precursors. ontosight.aioup.comasm.org This binding physically obstructs the transpeptidase and transglycosylase enzymes, preventing them from carrying out the cross-linking and polymerization steps of cell wall synthesis. oup.combiorxiv.org The inability to form a stable peptidoglycan layer ultimately leads to cell lysis and bacterial death.

    β-Lactam Antibiotics (e.g., Penicillin): This major class of antibiotics, including penicillins and cephalosporins, acts by inhibiting the transpeptidase enzymes (PBPs). nih.govwikipedia.orgresearchgate.net The β-lactam ring of these antibiotics is a structural analog of the D-Ala-D-Ala dipeptide. sigmaaldrich.combiorxiv.org This mimicry allows them to bind to the active site of the transpeptidases and acylate a critical serine residue, forming a stable, inactive acyl-enzyme complex. nih.govebi.ac.uk This irreversible inhibition of the transpeptidases prevents the cross-linking of the peptidoglycan, weakening the cell wall and leading to bacterial demise. wikipedia.org

    D-cycloserine: This antibiotic is a structural analog of D-alanine and targets the earlier cytoplasmic stages of peptidoglycan synthesis. biorxiv.orgcreative-biolabs.com It inhibits two crucial enzymes: alanine (B10760859) racemase, which converts L-alanine to D-alanine, and D-alanine-D-alanine ligase (DDL), which synthesizes the D-Ala-D-Ala dipeptide. sigmaaldrich.comcreative-biolabs.com By preventing the formation of this essential precursor, D-cycloserine effectively halts peptidoglycan synthesis.

    Table 2: Antibiotics Targeting the D-Ala-D-Ala Pathway

    Antibiotic ClassExampleMechanism of ActionTarget Enzyme/MoleculeReference
    Glycopeptides VancomycinBinds to D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering transpeptidation and transglycosylation.D-Ala-D-Ala terminus oup.comasm.org
    β-Lactams PenicillinActs as a structural analog of D-Ala-D-Ala, irreversibly acylating and inhibiting transpeptidases (PBPs).Transpeptidases (PBPs) sigmaaldrich.comnih.govbiorxiv.org
    D-alanine Analog D-cycloserineInhibits the synthesis of D-alanine and the D-Ala-D-Ala dipeptide.Alanine racemase and D-alanine-D-alanine ligase (DDL) sigmaaldrich.comcreative-biolabs.com

    Enzymes Involved: D-Alanine-D-alanine Ligases (DDLs) and Transpeptidases

    Enzymatic Polymerization and Peptide Bond Formation

    The synthesis of polypeptides from amino acid monomers is a fundamental biological process. In the context of alanine dipeptides, this involves both the initial formation of a peptide bond between two alanine molecules and the subsequent polymerization into longer chains. These processes are catalyzed by specific enzymes that can recognize L- or D-isomers of alanine and facilitate the creation of dipeptides and, in some cases, longer polymers.

    Peptide Bond Formation in Alanine Dipeptides

    The formation of a peptide bond to create an alanine dipeptide is a crucial step catalyzed by a class of enzymes known as ligases. These enzymes often utilize adenosine (B11128) triphosphate (ATP) to activate the carboxyl group of one amino acid, enabling its linkage to the amino group of a second amino acid.

    D-Alanyl-D-alanine Synthesis:

    A well-documented example is the synthesis of D-alanyl-D-alanine, an essential component for peptidoglycan biosynthesis in bacterial cell walls. nih.govpnas.org This reaction is catalyzed by D-alanine:D-alanine ligase (Ddl), an ATP-dependent enzyme. pnas.orgasm.org The mechanism proceeds in two half-reactions:

    First, one molecule of D-alanine and ATP bind to the enzyme, resulting in the formation of a phosphorylated D-alanine intermediate (D-alanyl-phosphate). pnas.orgebi.ac.uk

    Next, a second molecule of D-alanine binds and its amino group attacks the activated acylphosphate intermediate, forming a tetrahedral intermediate that then collapses to release the D-alanyl-D-alanine dipeptide and inorganic phosphate. nih.gov

    The Ddl enzyme is a critical target for antibiotics; for instance, D-cycloserine acts as an inhibitor of Ddl. asm.org

    L-Amino Acid Ligases:

    Enzymes that synthesize dipeptides from L-amino acids have also been identified. The YwfE protein from Bacillus subtilis is the first discovered L-amino acid ligase that catalyzes the formation of α-dipeptides from various L-amino acids in an ATP-dependent manner. asm.org Its natural product is bacilysin, a dipeptide of L-alanine and L-anticapsin. nih.govrcsb.org YwfE has a restricted specificity for its N-terminal substrate, preferring smaller amino acids like L-alanine, but shows broader acceptance for the C-terminal amino acid. nih.gov Structural studies and mutations of this enzyme, such as at the Trp332 residue, can alter its substrate specificity, offering potential for the rational design of ligases to produce specific dipeptides. nih.govrcsb.org Another L-amino acid ligase from Bacillus subtilis, RizB, has been shown to synthesize not just dipeptides but also oligopeptides of two to five amino acids. tandfonline.com

    Novel Ligase Activities:

    Research has also uncovered enzymes with novel peptide bond-forming capabilities. The D-alanyl carrier protein ligase (DltA), typically involved in transferring D-alanine to teichoic acids via a thioester bond, has been shown to synthesize the dipeptide N-(d-alanyl)-l-cysteine. nih.govnih.govacs.org This reaction proceeds through an unprecedented mechanism involving the enzymatic formation of an S-acyl-l-cysteine intermediate, followed by a chemical S→N acyl transfer to form the peptide bond. nih.govnih.gov

    Table 1: Enzymes Involved in Alanine Dipeptide and Polypeptide Synthesis

    Enzyme EC Number Organism/Source Substrate(s) Product(s) Key Features
    D-alanine:D-alanine ligase (Ddl) 6.3.2.4 Bacteria (e.g., Staphylococcus aureus, Thermus thermophilus) 2x D-alanine, ATP D-alanyl-D-alanine, ADP, Pi Essential for bacterial cell wall peptidoglycan synthesis. nih.govpnas.org
    L-amino acid ligase (YwfE) 6.3.2.28 Bacillus subtilis L-alanine, L-anticapsin, ATP Bacilysin (L-alanyl-L-anticapsin), ADP, Pi Can synthesize various L-amino acid dipeptides. asm.orgnih.gov
    D-alanyl carrier protein ligase (DltA) 6.1.1.13 Bacillus cereus D-alanine, L-cysteine, ATP N-(d-alanyl)-l-cysteine Forms peptide bonds via an S→N acyl transfer mechanism. nih.govnih.govuni-goettingen.de
    Papain 3.4.22.2 Papaya latex L-alanine ethyl ester Poly(L-alanine) Cysteine protease used for chemoenzymatic polymerization. acs.orgnih.gov
    D-aminopeptidase (DAP) 3.4.11.19 Microbial (e.g., Brucella sp.) D-alanine ethyl ester Poly(D-alanine) peptides D-stereospecific protease that can synthesize D-peptides. rsc.orgrsc.orgresearchgate.net

    Enzymatic Polymerization of Alanine

    While ligases are key to forming dipeptides, other enzymes, primarily proteases, can be used under specific conditions to catalyze the polymerization of alanine into longer polypeptide chains. This process, known as chemoenzymatic synthesis, often uses amino acid esters as substrates to shift the reaction equilibrium from hydrolysis toward synthesis.

    Polymerization using Proteases:

    The cysteine protease papain has been extensively studied for its ability to polymerize amino acids. nih.gov It can catalyze the polymerization of L-alanine ethyl ester to form poly(L-alanine). acs.orgnih.gov The reaction conditions, particularly pH, significantly influence the outcome. Under alkaline conditions (e.g., pH 11), longer polymer chains with a maximum length of 16 repeats were achieved, which formed distinct β-sheet structures. acs.org In contrast, at neutral pH, the maximum chain length was shorter (11 repeats), and the resulting polymers were predominantly random-coiled. acs.org While papain shows high stereospecificity for L-amino acids, it can attack D-alanine ethyl ester to form an intermediate, but the subsequent aminolysis step required for polymerization is significantly hindered. nih.gov

    D-Stereospecific Polymerization:

    For the polymerization of D-alanine, D-stereospecific enzymes are required. D-aminopeptidase (DAP) is a protease that can efficiently synthesize poly-D-alanine-based peptides under mild conditions. rsc.orgrsc.org Quantum mechanics/molecular mechanics simulations have shown that DAP faces significantly higher energy barriers for reactions with L-alanine compared to D-alanine, explaining its stereospecificity. rsc.org This makes DAP a valuable tool for creating D-peptides, which are of interest due to their increased resistance to proteolysis. rsc.orgrsc.org

    Table 2: Research Findings on Papain-Catalyzed Polymerization of L-Alanine Ethyl Ester

    Parameter Finding Source
    Enzyme Papain acs.org
    Substrate L-alanine ethyl ester (l-Ala-Et) acs.org

    | Reaction at pH 7.0 | - Maximum chain length: 11 repeats

  • Average Degree of Polymerization (DP): 9.3 ± 0.8
  • Structure: Dominated by random coil | acs.org | | Reaction at pH 11.0 | - Maximum chain length: 16 repeats
  • Average Degree of Polymerization (DP): 13.5 ± 0.9
  • Structure: Distinct β-sheet formation, fibril assembly | acs.org | | Reaction Conditions | 0.7 M l-Ala-Et, 50 mg/mL papain, 40 °C, 12 h | acs.org |
  • Self Assembly Phenomena and Engineered Systems Derived from Alanine Dipeptides

    Principles of Peptide Self-Assembly and Nanostructure Formation

    The self-assembly of peptides is a process driven by a delicate balance of non-covalent interactions, leading to the formation of highly ordered three-dimensional structures. rsc.orgresearchgate.net This bottom-up approach allows for the creation of diverse nanostructures from simple building blocks. rsc.org Dipeptides, as the shortest self-assembling peptide motifs, offer a simplified model to investigate the fundamental mechanisms of this process. frontiersin.org

    Driving Forces: Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

    The primary forces governing the self-assembly of peptides, including alanine (B10760859) dipeptides, are a combination of non-covalent interactions:

    Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, readily forms intermolecular hydrogen bonds. This interaction is a major driver for the longitudinal packing of peptide monomers into extended structures like β-sheets. rsc.orgnih.gov

    Hydrophobic Interactions: In an aqueous environment, the hydrophobic side chains of amino acids, such as the methyl group in alanine, tend to cluster together to minimize their contact with water. This "hydrophobic collapse" is a significant attractive force that promotes the aggregation of peptide molecules. nih.gov

    The interplay of these forces dictates the final assembled structure, and their relative strengths can be modulated to control the self-assembly process. rsc.org

    Driving ForceDescriptionRole in Self-Assembly
    Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Promotes the formation of ordered secondary structures, such as β-sheets, which are common in self-assembled peptide nanostructures. rsc.orgnih.gov
    Hydrophobic Interactions The tendency of nonpolar molecules or groups to aggregate in an aqueous solution.Drives the clustering of hydrophobic side chains, leading to the core of many self-assembled structures. nih.gov
    Electrostatic Interactions Attractive or repulsive forces between charged molecules or groups.Can either promote or inhibit assembly depending on the charge distribution and the environment. nih.govmdpi.com

    Formation of Helical Fibrils and Other Nanostructures

    The self-assembly of dipeptides can give rise to a variety of well-defined nanostructures, including nanotubes, nanofibers, and vesicles. mdpi.com Alanine-rich peptides, for instance, have been shown to self-assemble into twisted fibril structures. core.ac.uk

    The formation of helical or twisted fibrils is a common outcome of peptide self-assembly. This twisting is often a consequence of the inherent chirality of the amino acid building blocks. rsc.org The packing of β-sheets, which are naturally twisted due to this chirality, can lead to the formation of these helical fibrillar structures. rsc.org Studies on model dipeptides like L-Alanyl-L-alanine (B112206) have provided insights into the structural properties that underpin these assemblies. researchgate.net The substitution of amino acids within a sequence can significantly impact the resulting morphology. For example, replacing phenylalanine with alanine in some amyloidogenic peptides can prevent assembly, highlighting the importance of specific side-chain interactions, such as π–π stacking, in stabilizing the fibrillar structure. royalsocietypublishing.org

    Rational Design of Self-Assembling Peptide Systems

    A key goal in the field of peptide nanotechnology is the ability to rationally design peptides that will self-assemble into specific, predetermined structures with desired properties. rsc.org This involves understanding and manipulating the molecular features that control the assembly process.

    Influence of D- and L-Amino Acids on Self-Assembly Stability

    The chirality of the constituent amino acids plays a crucial role in the self-assembly process and the stability of the resulting nanostructures. While nature predominantly uses L-amino acids, the incorporation of D-amino acids into synthetic peptides has proven to be a powerful tool for modulating self-assembly. nih.govacs.org

    Introducing D-amino acids into a sequence of L-amino acids (creating a heterochiral peptide) can have several effects. In some cases, it can disrupt the formation of regular secondary structures like β-sheets, thereby inhibiting self-assembly. rsc.org However, in other instances, the presence of both D- and L-amino acids can remove steric hindrances between side chains, allowing for more favorable packing and promoting the formation of highly stable, interdigitated structures. nih.govfrontiersin.org For example, alternating L- and D-amino acids in cyclic peptides can lead to the formation of highly stable nanotubes. rsc.orgresearchgate.net This heterochirality can also lead to different biological activities; for instance, a heterochiral dipeptide was found to be less cytotoxic than its homochiral counterpart. frontiersin.orgnih.gov

    ChiralityEffect on Self-AssemblyExample
    Homochiral (all L- or all D-) Can lead to the formation of well-defined secondary structures and subsequent self-assembly.L-Alanyl-L-alanine can form ordered structures. researchgate.net
    Heterochiral (mixture of L- and D-) Can either disrupt or enhance self-assembly, depending on the sequence and context. Can lead to more stable, interdigitated structures by reducing steric clash. nih.govfrontiersin.orgAlternating L- and D-amino acids in cyclic peptides promotes stable nanotube formation. rsc.orgresearchgate.net

    Strategies for Controlling Self-Assembled Architectures

    Researchers have developed several strategies to control the morphology and properties of self-assembled peptide nanostructures. These strategies often involve modifying the peptide sequence or controlling the environmental conditions:

    Sequence Modification: The primary sequence of the peptide is the most fundamental determinant of its self-assembly behavior. By strategically placing hydrophobic, hydrophilic, and charged amino acids, researchers can program the peptide to form specific structures. nih.govfrontiersin.org For example, designing peptide amphiphiles with a hydrophobic tail and a hydrophilic head group drives the formation of structures like micelles or nanofibers. rsc.orgnih.gov

    Environmental Control: The conditions under which self-assembly occurs can also be used to control the final architecture. Factors such as pH, temperature, concentration, and the presence of salts can influence the balance of non-covalent interactions and thus direct the assembly process. rsc.orgrsc.org For instance, adjusting the pH can alter the charge state of amino acid side chains, thereby modulating electrostatic interactions. mdpi.com

    Co-assembly: Mixing two or more different peptide building blocks can lead to the formation of co-assembled nanostructures with increased complexity and functionality. This approach allows for the fine-tuning of the morphology and properties of the resulting materials by controlling the mixing ratio of the components. frontiersin.org

    Biomedical Applications of Self-Assembled Dipeptide Hydrogels

    Self-assembled peptide hydrogels, including those formed from dipeptides, are a class of biomaterials that have garnered significant interest for their potential in various biomedical applications. nih.govacs.orgpnas.org These materials are typically biocompatible, biodegradable, and have a high water content, mimicking the natural extracellular matrix. mdpi.comacs.org

    Dipeptide-based hydrogels are particularly attractive due to their simplicity and the ease with which their properties can be tuned. frontiersin.orgacs.org They have been explored for a range of applications, including:

    Drug Delivery: The porous, three-dimensional network of hydrogels can be used to encapsulate and provide sustained release of therapeutic molecules. nih.govacs.org

    Tissue Engineering: Peptide hydrogels can serve as scaffolds that support cell attachment, proliferation, and differentiation, making them promising for regenerative medicine. mdpi.comnih.gov

    3D Cell Culture: The tissue-like properties of these hydrogels provide a more physiologically relevant environment for culturing cells in three dimensions compared to traditional two-dimensional culture methods. acs.org

    Biosensing: The self-assembly process can be designed to be responsive to specific biological molecules or changes in the environment, forming the basis for novel biosensors. nih.govacs.org For example, gold nanoparticles modified with D-alanyl-D-alanine have been used as a sensor for bacteria. thno.org

    The versatility and tunability of self-assembled dipeptide systems, exemplified by studies on alanine-containing peptides, continue to drive innovation in the development of advanced functional biomaterials.

    Material Engineering for Tissue Regeneration and Drug Delivery

    The unique self-assembly properties of alanine dipeptides, including dl-Alanyl-l-alanine and its stereoisomers, have positioned them as promising candidates for the development of advanced biomaterials. These materials are being explored for a wide range of applications in tissue engineering and drug delivery due to their biocompatibility, biodegradability, and the ability to form well-defined nanostructures such as hydrogels, fibrous scaffolds, and nanoparticles.

    In the realm of tissue engineering, the focus is on creating scaffolds that mimic the natural extracellular matrix (ECM), providing both mechanical support and biochemical cues to guide cell growth and tissue formation. Alanine-based peptides are particularly attractive for this purpose. For instance, fibrous biodegradable scaffolds have been fabricated from poly(ester amide)s (PEAs) derived from L-alanine. When blended with polycaprolactone (B3415563) (PCL) to enhance spinnability, these materials can be electrospun to create fibrous mats. Research has shown that human coronary artery smooth muscle cells cultured on these PEA fiber mats exhibit significantly higher viability compared to those on pure PCL mats, suggesting a more favorable microenvironment for cell growth. Furthermore, a notable increase in elastin (B1584352) expression has been observed on these scaffolds, which is crucial for the engineering of vascular tissues. nih.gov

    Hydrogels are another critical class of materials in tissue engineering, prized for their high water content and tunable mechanical properties that can mimic soft tissues. aiche.org A novel approach involves the use of thermoresponsive polyisocyanide (PIC) hydrogels synthesized from isocyano-(D)-alanyl-(L)-alanine monomers. These hydrogels exhibit reverse gelation temperature, meaning they are liquid at lower temperatures and form a gel at physiological temperatures, making them suitable for 3D printing applications as bioinks. core.ac.ukresearchgate.net The ability to precisely control the hydrogel's properties, such as stiffness and the incorporation of cell adhesion peptides, offers significant advantages for creating complex, cell-laden constructs for tissue regeneration. core.ac.ukresearchgate.net

    The self-assembly of dipeptides into ordered nanostructures is a key phenomenon driving their use in biomaterials. nih.govnih.gov Cyclic dipeptides, for example, demonstrate a high propensity for forming fiber bundles with significant thermal stability. tandfonline.com While much research has focused on homochiral peptides, studies have shown that the inclusion of both D- and L-amino acids can lead to the formation of more stable hydrogels under physiological conditions, which are less prone to precipitation. nih.gov These stable hydrogels are excellent candidates for serving as carriers for therapeutic agents in drug delivery systems. nih.gov

    For drug delivery, alanine-containing nanoparticles have been developed to enhance the transport of therapeutic cargo to target cells. One strategy involves the dual-targeting of niosomes with both alanine and glutathione. This approach has been shown to improve the delivery of large protein cargo into various cells of the neurovascular unit, including brain endothelial cells, pericytes, astrocytes, and neurons. mdpi.com The cellular uptake of these dual-labeled nanoparticles is an energy-dependent process, partially mediated by endocytosis, highlighting a specific mechanism for enhanced delivery. mdpi.com

    Furthermore, the functionalization of existing biomaterials with alanine can significantly improve their biological performance. For example, grafting L-alanine onto hydroxyapatite (B223615) nanoparticles has been shown to increase their biocompatibility and promote cell adhesion. The viability of human osteoblastic cells was notably higher on alanine-grafted hydroxyapatite compared to the ungrafted material, indicating its potential for bone tissue engineering applications. mdpi.com

    The chemoenzymatic synthesis of poly(L-alanine) has also been explored to create biomaterials with controlled properties. The chain length of the resulting polymers, influenced by the pH of the synthesis environment, dictates their secondary structure and ability to form fibrils. acs.org This control over macromolecular assembly is crucial for designing materials with specific mechanical and biological properties for tissue engineering and drug delivery. acs.org

    Table 1: Research Findings on Alanine-Based Scaffolds for Tissue Engineering

    Material Key Findings Reference
  • Significantly higher elastin expression, beneficial for vascular tissue engineering. | nih.gov | | Polyisocyanide (PIC) hydrogels from isocyano-(D)-alanyl-(L)-alanine | - Exhibits reverse gelation temperature suitable for 3D printing.
  • Allows for precise tailoring of hydrogel stiffness and cell adhesion properties. | core.ac.ukresearchgate.net | | Alanine-grafted hydroxyapatite nanoparticles | - Increased biocompatibility and cell adhesion.
  • Higher viability of human osteoblastic cells compared to ungrafted hydroxyapatite. | mdpi.com |
  • Table 2: Research Findings on Alanine-Based Systems for Drug Delivery

    System Key Findings Reference
  • Cellular uptake is energy-dependent and partially mediated by endocytosis. | mdpi.com | | Hydrogels of D/L-peptides | - More stable under physiological conditions and less prone to precipitation compared to homochiral analogues.
  • Excellent potential as carriers for anticancer drugs due to higher stability. | nih.gov |
  • Advanced Analytical Strategies for the Characterization of Alanine Dipeptides

    Chromatographic Techniques for Separation and Quantification

    Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for dipeptide analysis. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), offer the necessary resolution for separating complex mixtures of dipeptides.

    HPLC and UPLC systems are widely used for the separation of dipeptides prior to detection. Reversed-phase (RP) chromatography is a common approach, where separation is based on the hydrophobicity of the analytes. For instance, diastereomeric N-protected dipeptides have been successfully separated on octylsilica (C8) stationary phases. oup.com The choice of the stationary phase is critical; studies have compared various C18 and pentafluorophenyl (PFP) columns to optimize the separation of dipeptide isomers. acs.org

    UPLC, which utilizes smaller particle sizes in the stationary phase, provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net It is particularly effective for profiling dipeptides in complex biological matrices. nih.govresearchgate.net For instance, a UPLC-based method was developed to quantify 36 dipeptides, demonstrating its power in large-scale metabolic studies. nih.govresearchgate.net Ligand-exchange HPLC is another powerful direct method that uses a chiral stationary phase (CSP), such as D-penicillamine, to resolve underivatized chiral compounds, including dipeptides. phenomenex.com

    Table 1: Examples of HPLC/UPLC Conditions for Dipeptide Analysis

    TechniqueColumnMobile PhaseApplicationReference
    HPLC Superspher 60 RP-8100mM acetate (B1210297) buffer (pH 4.4) and acetonitrileSeparation of diastereomeric dipeptides after derivatization. oup.com oup.com
    HPLC Chirex 3126 (D-Penicillamine)Aqueous mobile phase with organic modifiersDirect resolution of underivatized dipeptides. phenomenex.com phenomenex.com
    UPLC Not SpecifiedNot SpecifiedAnalysis of l-alanyl-d-isoglutamine. researchgate.net researchgate.net
    UPLC Raptor Polar XAcetonitrile:water with formic acid and ammonium (B1175870) formateSeparation of isobaric amino acids Alanine (B10760859)/Sarcosine. restek.com restek.com

    The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the sensitive and specific quantification of dipeptides. researchgate.net This technique combines the separation power of LC with the high selectivity and sensitivity of MS/MS detection. acs.orgresearchgate.netacs.orgnih.govfigshare.comacs.org Mass spectrometry alone often cannot distinguish between structural isomers (e.g., Ala-Gln vs. Gln-Ala) because they have the same mass. acs.orgacs.orgnih.govfigshare.com Therefore, chromatographic separation prior to MS detection is crucial. acs.orgnih.gov

    In LC-MS/MS analysis of dipeptides, electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions. jst.go.jp The system is often operated in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity by monitoring a specific precursor ion to product ion transition for each analyte. researchgate.netacs.org This approach has been successfully used to quantify chloroformate-derivatized dipeptides in complex biological matrices. researchgate.netresearchgate.net The development of comprehensive LC-MS/MS methods allows for the profiling and quantification of hundreds of dipeptides simultaneously. acs.orgacs.orgnih.govfigshare.com For instance, a method was established to quantify 335 different dipeptides, showcasing the power of this integrated platform. acs.orgacs.orgnih.govfigshare.com

    The characterization of dipeptide sequences can also be probed using MS/MS experiments with metalated complexes. For example, dilithiated dipeptide complexes have been shown to produce sequence-specific fragments (c1- and y1-type ions), allowing for the unequivocal characterization of the dipeptide sequence, which can be challenging with protonated precursor ions. acs.orgnih.gov

    To enhance detection sensitivity and improve chromatographic separation, pre-column derivatization is a frequently employed strategy. jasco-global.comshimadzu.comlcms.cz This involves reacting the dipeptides with a labeling reagent before they are introduced into the LC system. A variety of reagents are available, each with specific advantages.

    Phenyl isocyanate (PIC) : This reagent reacts with the free amino group of dipeptides under mild conditions, and the resulting derivatives can be analyzed by LC-MS/MS. jst.go.jp

    6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC) : Known commercially as AccQ-Tag™, AQC labels both primary and secondary amines, and its use has been established in a sensitive UPLC-MS/MS method for quantifying 36 dipeptides. nih.govresearchgate.net

    Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) : This chiral reagent is used to form diastereomeric derivatives of chiral amines, allowing for their separation on achiral columns and subsequent detection by LC-MS/MS. nih.govchromatographyonline.com It has proven effective for the stereospecific detection and quantification of low molecular mass hydrophilic amines. nih.gov

    N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) : This reagent is used to derivatize D,L-amino acids to form diastereomeric N-protected dipeptides, which can then be separated by HPLC. oup.com

    Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate ((R)-CIMa-OSu) : This novel chiral derivatization reagent has been used for the simultaneous quantification of imidazole (B134444) dipeptides and their related amino acids by LC-MS/MS, offering high detection sensitivity and the ability to perform enantiomeric separation. nih.govresearchgate.netmdpi.com

    Table 2: Selected Pre-column Derivatization Reagents for Dipeptide Analysis

    Derivatization ReagentAbbreviationTarget Functional GroupAnalytical MethodReference
    Phenyl isocyanatePICPrimary/Secondary AminesLC-MS/MS jst.go.jp
    6-aminoquinolyl-N-hydroxysuccinimudyl carbamateAQC (AccQ-Tag™)Primary/Secondary AminesUPLC-MS/MS nih.govresearchgate.net
    1-fluoro-2,4-dinitrophenyl-5-L-alanine amideMarfey's ReagentPrimary/Secondary AminesLC-MS/MS nih.govchromatographyonline.com
    N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydrideFMOC-L-Ala-NCAPrimary/Secondary AminesHPLC oup.com
    Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate(R)-CIMa-OSuPrimary AminesLC-MS/MS nih.govresearchgate.netmdpi.com

    Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

    Capillary Electrophoresis (CE) in Dipeptide Profiling and Chiral Separation

    Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged and polar compounds like dipeptides. researchgate.net It offers a different separation mechanism compared to LC, making it a complementary technique for comprehensive dipeptide analysis. researchgate.net

    A significant advantage of CE is its ability to separate structural isomers of dipeptides that have opposite amino acid sequences (e.g., Alanyl-Glutamine vs. Glutaminyl-Alanine). researchgate.netacs.orgnih.gov These isomers are often inseparable by mass spectrometry alone. researchgate.netacs.orgnih.gov The separation in CE is based on differences in the charge-to-size ratio of the analytes.

    The optimization of CE conditions is crucial for achieving baseline separation of isomers. Key parameters include the pH of the background electrolyte (BGE) and the length of the capillary. For example, in one study, a BGE pH of 2.74 and a capillary length of 135 cm were found to be optimal for resolving dipeptide isomers while maintaining reasonable migration times. acs.org By integrating CE-MS/MS with LC-MS/MS, analytical platforms can achieve comprehensive profiling and quantification of a large number of dipeptides, including their structural isomers. acs.orgresearchgate.netacs.orgnih.govfigshare.com

    CE is a powerful technique for chiral separations, enabling the resolution of enantiomeric forms (D- and L-isomers) of dipeptides. This is typically achieved by adding a chiral selector to the background electrolyte. researchgate.net The chiral selector forms transient, diastereomeric complexes with the enantiomers, which then migrate at different velocities in the electric field.

    Several types of chiral selectors have been successfully employed for the enantioseparation of dipeptides:

    Cyclodextrins (CDs) : These are the most commonly used chiral selectors in CE. mdpi.com Neutral cyclodextrins like gamma-cyclodextrin (B1674603) (γ-CD) have been used to study the racemization of dipeptides during synthesis. nih.govtiscali.cz The combination of beta-cyclodextrin (B164692) (β-CD) and a bile salt like sodium deoxycholate (SDC) as binary chiral selectors has been shown to enhance selectivity and achieve complete chiral separations for multiple dipeptide derivatives. polimi.itnih.gov

    Macrocyclic Antibiotics : Teicoplanin is a macrocyclic antibiotic that has been evaluated as a chiral selector for the enantioseparation of di- and tripeptide derivatives in CE. capes.gov.br It has shown enantioselective interactions, particularly with the D-form of certain peptides, enabling the chiral separation of numerous DL-peptide derivatives in under 10 minutes. capes.gov.br

    Chiral Crown Ethers : (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6H4) has been used as a chiral selector to separate dipeptide enantiomers, such as D-Ala-D-Ala and L-Ala-L-Ala, using a CE-ESI-MS system. nih.gov

    Table 3: Chiral Selectors for Enantioseparation of Alanine Dipeptides in CE

    Chiral SelectorDipeptide/DerivativeKey FindingReference
    gamma-Cyclodextrin N-fluorenylmethoxycarbonyl-L-alanine-L-phenylalanineUsed to study the degree of racemization during peptide synthesis. nih.govtiscali.cz nih.govtiscali.cz
    beta-Cyclodextrin & Sodium Deoxycholate Gly-Ala and other dipeptide derivativesBinary selector system provided high chiral resolution (>3.63). polimi.itnih.gov polimi.itnih.gov
    Teicoplanin 15 DL-peptide derivativesAchieved chiral separation in less than 10 minutes. capes.gov.br capes.gov.br
    (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid D-Ala-D-Ala, L-Ala-L-AlaSuccessful enantiomeric separation in a CE-ESI-MS system. nih.gov nih.gov

    Electrophoretic Separation of Structural Isomers

    Mass Spectrometry (MS) for Identification and Structural Elucidation

    Mass spectrometry (MS) is a cornerstone analytical technique for the identification and structural analysis of dipeptides, including alanine-based isomers like dl-Alanyl-l-alanine. The initial step in MS analysis involves determining the accurate molecular weight of the compound. For dipeptides, this is typically achieved through soft ionization techniques like Electrospray Ionization (ESI), which generates protonated molecules, denoted as [M+H]⁺. For alanine dipeptides (C₆H₁₂N₂O₃), the expected precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 161.09. nih.govnist.gov This initial mass measurement confirms the elemental composition but does not, by itself, provide detailed structural information or distinguish between different isomeric forms.

    To gain deeper structural insights, tandem mass spectrometry (MS/MS or MS²) is employed. In this technique, the precursor ion (e.g., m/z 161.09) is isolated and then subjected to fragmentation through methods like Collision-Induced Dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure, providing clues about the amino acid sequence and bonding. nih.gov The fragmentation of the peptide backbone and side chains generates a unique spectral "fingerprint".

    Peptide isomers, by definition, possess distinct structures which can lead to differences in fragmentation patterns. acs.org For alanine dipeptides, common fragment ions observed in MS/MS spectra correspond to specific neutral losses or characteristic structural components. For instance, the loss of a water molecule (H₂O) or the carboxyl group (as COOH or CO) are typical fragmentation pathways. The analysis of these fragments helps in the de novo identification of peptide sequences. nih.gov

    A more advanced approach involves multi-stage fragmentation (MSⁿ), such as MS³ experiments. In this method, a specific fragment ion from the MS² stage is isolated and fragmented again. acs.org This can reveal subtle structural differences between isomers that are not apparent in the initial MS² spectrum. acs.org While MS² spectra might be very similar for isomers, the MS³ spectra of their corresponding fragment ions can show significant variations in ion intensities, enabling their differentiation. acs.org

    The following table details common fragment ions observed in the MS/MS analysis of protonated alanylalanine.

    Interactive Table 1: Common Fragment Ions in MS/MS of Alanylalanine ([M+H]⁺, Precursor m/z ≈ 161.1)

    Observed m/z Proposed Fragment/Loss Description
    143.08 [M+H - H₂O]⁺ Loss of a water molecule from the precursor ion.
    115.09 [M+H - H₂O - CO]⁺ Subsequent loss of carbon monoxide from the dehydrated ion.
    88.07 [Ala - H]⁺ or Immonium-type ion Corresponds to an alanine residue fragment.
    72.08 [Ala - OH]⁺ or Acylium-type ion Represents the N-terminal alanine residue.

    Note: The exact m/z values and relative intensities can vary based on instrumentation and experimental conditions. Data compiled from representative peptide fragmentation patterns. nih.govpnas.org

    A significant limitation of mass spectrometry is the difficulty in distinguishing between isomers without specialized techniques. lcms.cz Structural isomers, such as positional isomers (e.g., Alanyl-Glycine vs. Glycyl-Alanine) and stereoisomers (e.g., this compound vs. l-Alanyl-l-alanine), have identical masses and elemental compositions. nih.govacs.org Consequently, their primary MS spectra are identical. acs.org

    Furthermore, their tandem mass spectra (MS/MS) are often strikingly similar, sometimes appearing virtually identical upon visual inspection. mdpi.compreprints.org This occurs because the isomers can fragment through similar pathways, producing the same set of fragment ions. acs.org While subtle differences in the relative intensities of fragment ions may exist due to varying energetics of dissociation, these can be difficult to detect reliably or may not be sufficient for unambiguous identification. acs.org Low-quality fragmentation resulting from low collision energy can further exacerbate this issue, leading to ambiguous results. nih.gov Therefore, relying solely on standard MS or MS/MS methods is often insufficient to differentiate between dipeptide isomers. nih.govacs.orgresearchgate.net

    Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

    Integration of Analytical Platforms for Comprehensive Dipeptide Analysis

    To overcome the inherent limitations of mass spectrometry in isomer differentiation, it is often integrated with other analytical platforms. These hyphenated techniques provide an orthogonal dimension of separation, allowing isomers to be resolved before they are introduced into the mass spectrometer.

    Chromatography and Electrophoresis Coupling: The most common strategy is to couple mass spectrometry with a separation technique like liquid chromatography (LC) or capillary electrophoresis (CE). nih.govresearchgate.net

    Liquid Chromatography (LC-MS): Techniques such as reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) can separate dipeptide isomers based on differences in their polarity and interaction with the stationary phase. nih.govacs.orgresearchgate.netnih.gov

    Capillary Electrophoresis (CE-MS): CE separates ions based on their electrophoretic mobility and mass-to-charge ratio, offering a different and often complementary separation mechanism to LC. nih.govnih.gov It is particularly well-suited for analyzing polar and charged molecules like dipeptides. researchgate.net By separating isomers chromatographically or electrophoretically before they enter the MS, each isomer can be analyzed individually, enabling their unambiguous identification. nih.govacs.orgresearchgate.net

    Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, as measured by their collision cross-section (CCS). researchgate.netnih.govresearchgate.net Isomers often have different three-dimensional structures, which results in different drift times through an ion mobility cell, allowing for their separation. researchgate.net Techniques like Differential Mobility Spectrometry (DMS), a type of ion mobility, have proven effective in resolving isomeric protonated dipeptides. acs.orgnih.gov The separation can be further enhanced by introducing a "modifier" or chemical dopant into the drift gas, which can selectively interact with the isomers and improve their resolution. researchgate.netacs.orgnih.gov

    Advanced Dissociation and Data Analysis Methods: In cases where isomers co-elute or are not separated, advanced MS-based strategies can be employed:

    Energy-Resolved Mass Spectrometry (ERMS): This method involves acquiring MS/MS spectra at multiple collision energies. Isomers may show different fragmentation efficiencies at different energy levels, and analyzing these differences, often with the aid of chemometric tools like Principal Component Analysis (PCA), can allow for their differentiation even when single-energy spectra look alike. mdpi.compreprints.org

    Photodissociation Mass Spectrometry (UVPD): Ultraviolet photodissociation (UVPD) is an alternative fragmentation technique that can induce different fragmentation pathways compared to CID. This can generate unique, diagnostic fragment ions for specific isomers. lcms.czfrontiersin.org Combining UVPD with machine learning algorithms, such as artificial neural networks, has shown potential for the quantitative analysis of multiple chiral isomers in a mixture. frontiersin.org

    The integration of these platforms provides a multi-dimensional analytical approach, leveraging the separation power of chromatography or ion mobility with the high sensitivity and structural information from mass spectrometry to achieve comprehensive and unambiguous characterization of complex dipeptide isomers like this compound. nih.gov

    Table of Compounds Mentioned

    Compound Name Synonym(s) Molecular Formula
    This compound D-Ala-L-Ala C₆H₁₂N₂O₃
    l-Alanyl-l-alanine (B112206) L-Ala-L-Ala; Dialanine C₆H₁₂N₂O₃
    Alanine Ala; 2-aminopropanoic acid C₃H₇NO₂
    Alanyl-Glycine Ala-Gly C₅H₁₀N₂O₃
    Glycyl-Alanine Gly-Ala C₅H₁₀N₂O₃
    Water H₂O H₂O

    Interactions of Alanine Dipeptides with Biological and Material Interfaces

    Adsorption Phenomena and Chiral Discrimination on Mineral Surfaces

    The interaction of alanine (B10760859) dipeptides with mineral surfaces is a significant area of research, particularly concerning the adsorption and potential chiral discrimination of these molecules. Studies have shown that certain minerals exhibit preferential adsorption of one enantiomer of a dipeptide over the other, a phenomenon with implications for understanding the origins of homochirality in biological systems.

    One notable study investigated the adsorption of D- and L-alanyl-alanine by various allophanes, which are clay-sized minerals with short-range order composed of silica, alumina, and water. geoscienceworld.orgresearchgate.net The research utilized three different allophanes with varying aluminum-to-silicon (Al/Si) ratios: Kanuma (Al/Si = 1.2), Kitakami (Al/Si = 1.5), and Te Kuiti (Al/Si = 1.6). geoscienceworld.orgresearchgate.net While the Kanuma and Kitakami allophanes showed only a slight preference for L-alanyl-L-alanine (B112206), the Te Kuiti allophane demonstrated a distinct and clear preference for the L-enantiomer. geoscienceworld.orgresearchgate.netcambridge.org This was further confirmed by circular dichroism spectrometry, which showed that a racemic solution of alanyl-alanine became enriched in the D-enantiomer after being equilibrated with Te Kuiti allophane. geoscienceworld.orgresearchgate.netcambridge.org

    The proposed mechanism for this chiral discrimination involves a combination of factors, including the size, intramolecular charge separation, and the specific surface orientation of the L-alanyl-L-alanine zwitterions. geoscienceworld.orgresearchgate.netcambridge.orgsemanticscholar.org These factors collectively create a "structural chirality" in the mineral-organic complex, favoring the adsorption of the L-form. geoscienceworld.orgresearchgate.netcambridge.orgsemanticscholar.org The primary mode of adsorption is believed to be electrostatic interactions between the charged groups of the dipeptide (NH3+ and COO-) and the exposed hydroxyl groups on the allophane surface. geoscienceworld.org Specifically, the L-alanyl-L-alanine zwitterion is thought to interact with (HO)Al(OH)− and (H2O)Al(OH2)+ groups located at defect sites on the allophane unit particles. geoscienceworld.org

    The pH of the environment also plays a crucial role in the adsorption process. For instance, the sorption of L-alanine on olivine (B12688019), a silicate (B1173343) mineral, is highly dependent on pH. cambridge.org At a pH of 4.6, where the olivine surface is positively charged and alanine is primarily in its zwitterionic form, there is significant adsorption (38.2% ± 1.14) due to the attraction between the positive surface and the negative carboxyl group of the alanine. cambridge.org However, as the pH increases and the surface charge of the mineral becomes less positive, the sorption of alanine decreases. cambridge.org At a pH of approximately 11.9, where both the amino acid and the mineral surface are negatively charged, no significant sorption is observed. cambridge.org

    Table 1: Adsorption of Alanine and Alanyl-Alanine Enantiomers on Allophanes

    Mineral Adsorbate Al/Si Ratio Observed Preference
    Kanuma Allophane D- and L-alanine 1.2 No clear preference. geoscienceworld.orgresearchgate.net
    D- and L-alanyl-alanine 1.2 Hint of preference for L-enantiomer. geoscienceworld.orgresearchgate.net
    Kitakami Allophane D- and L-alanine 1.5 No clear preference. geoscienceworld.orgresearchgate.net
    D- and L-alanyl-alanine 1.5 Hint of preference for L-enantiomer. geoscienceworld.orgresearchgate.net
    Te Kuiti Allophane D- and L-alanine 1.6 No clear preference. geoscienceworld.orgresearchgate.net
    D- and L-alanyl-alanine 1.6 Clear preference for L-enantiomer. geoscienceworld.orgresearchgate.netcambridge.org

    Ionic Interactions and Conformational Perturbations in Solution

    The conformation and interactions of alanine dipeptides in solution are significantly influenced by factors such as pH and the presence of other solutes. The charge state of the dipeptide, which changes with pH, leads to distinct conformational behaviors.

    Studies using Raman and Raman optical activity (ROA) spectra have provided detailed insights into the conformational changes of L-alanyl-L-alanine in response to pH variations. nih.gov These studies reveal that in its zwitterionic form, the dipeptide has a specific conformation. However, as the pH changes, leading to the formation of the anionic or cationic forms, the dipeptide undergoes conformational adjustments. nih.gov The cationic form exhibits only minor changes in its backbone conformation. In contrast, the anionic form shows evidence of multiple conformers, primarily differing in the rotation of the NH2 group and the backbone psi-angle. nih.gov

    The interaction of alanine dipeptides with surfactants in aqueous solutions has also been investigated to understand the effects on their volumetric and viscometric properties. Research on L-alanine in the presence of anionic (sodium dodecyl sulphate, SDS), cationic (cetyltrimethylammonium bromide, CTAB), and non-ionic (Triton X-100, TX-100) surfactants has shown that these interactions are sensitive to temperature and the nature of the surfactant. researchgate.net The calculated parameters, such as apparent molar volumes and viscosity coefficients, indicate the presence of significant solute-solute and solute-solvent interactions. researchgate.net Quantum-chemical calculations for the "SDS - alanine - water" system suggest that while the three components coexist, the binding energy of alanine with the polar group of SDS is only slightly greater than that of SDS with water. researchgate.net

    Furthermore, the conformation of dipeptides is influenced by the polarity of their side chains. Theoretical studies on blocked alanine and glycine (B1666218) dipeptides have demonstrated that the steric effect of the methyl side-chain in the alanine dipeptide has a profound impact on its conformational preferences. acs.org The polarity of the side-chain plays a key role in determining the conformational equilibrium by "locking" specific configurations. acs.org

    Table 2: Conformational Behavior of L-alanyl-L-alanine in Response to pH

    Charge State pH Condition Conformational Characteristics
    Cationic Acidic Minor backbone conformational change. nih.gov
    Zwitterionic Neutral Stable, specific conformation.
    Anionic Basic Presence of multiple conformers differing in NH2 group rotation and backbone psi-angle. nih.gov

    Dipeptide-Drug Binding Interactions, e.g., with Glycopeptide Antibiotics

    The interaction between alanine dipeptides, specifically the D-alanyl-D-alanine (D-Ala-D-Ala) terminus, and glycopeptide antibiotics like vancomycin (B549263) is a cornerstone of their antibacterial mechanism. These antibiotics function by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis. asm.orguliege.beacs.org

    Vancomycin and related glycopeptides possess a heptapeptide (B1575542) core that forms a binding pocket. asm.org This pocket specifically recognizes and binds to the acyl-D-alanyl-D-alanine residue of lipid II, a key intermediate in peptidoglycan synthesis. asm.orgacs.org The binding is facilitated by a network of five hydrogen bonds and favorable hydrophobic interactions, leading to a highly specific and strong association. asm.org This binding event physically obstructs the subsequent transglycosylation and transpeptidation reactions, which are essential for the formation of a stable cell wall, ultimately leading to bacterial cell death.

    The affinity of glycopeptide antibiotics for D-Ala-D-Ala containing ligands is a critical determinant of their antibacterial efficacy. For instance, vancomycin exhibits a significantly higher affinity for ligands containing D-Ala-D-Ala compared to those with a D-alanyl-D-lactate (D-Ala-D-Lac) terminus, which is found in vancomycin-resistant bacteria. asm.orgjst.go.jp Semisynthetic glycopeptides have been developed to overcome this resistance. For example, LY191145, an N-alkylated derivative, shows activity against both vancomycin-susceptible and -resistant bacteria. asm.org While its binding affinity for D-Ala-D-Ala is similar to vancomycin, its enhanced activity is attributed to other factors like strong dimerization and interactions with the bacterial membrane, which may effectively increase its binding affinity at the target site. asm.org

    The structural basis for these interactions has been elucidated through various techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. uliege.beacs.org These studies have provided detailed models of how vancomycin and other glycopeptides bind to the D-Ala-D-Ala terminus, highlighting the precise molecular recognition that underpins their antibiotic action. uliege.be

    Table 3: Binding Affinities of Glycopeptide Antibiotics for D-Ala-D-Ala and D-Ala-D-Lac Ligands

    Glycopeptide Antibiotic Ligand Binding Affinity (Kb, M-1)
    Vancomycin N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine 1.5×10^5 - 5.9×10^5 jst.go.jp
    N,N'-diacetyl-L-lysyl-D-alanyl-D-lactate 0.24×10^3 - 1.6×10^3 jst.go.jp
    LY264826 N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine Similar to vancomycin asm.org
    LY191145 N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine Similar to vancomycin asm.org
    N,N'-diacetyl-L-lysyl-D-alanyl-D-lactate Poor affinity asm.org

    Role as Metabolites in Microbial Systems

    Alanine dipeptides, particularly D-alanyl-D-alanine, are crucial metabolites in microbial systems, primarily serving as essential precursors for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. hmdb.canih.govresearchgate.net The synthesis of D-alanyl-D-alanine is catalyzed by the enzyme D-alanine-D-alanine ligase (Ddl), which is a key target for the development of antibacterial drugs. hmdb.ca

    In most microorganisms, L-alanine is a primary amino acid synthesized for various cellular processes, including protein synthesis. researchgate.net D-alanine, on the other hand, is primarily synthesized for peptidoglycan formation. frontiersin.org Bacteria typically possess alanine racemases that convert L-alanine to D-alanine. frontiersin.org The subsequent ligation of two D-alanine molecules by Ddl forms the D-alanyl-D-alanine dipeptide. hmdb.canih.gov This dipeptide is then incorporated into the pentapeptide side chain of the peptidoglycan precursor, lipid II. nih.govresearchgate.net

    The metabolism of D-alanine and its dipeptides is tightly regulated within bacteria. For example, in the marine bacterium Pseudoalteromonas sp. strain CF6-2, the metabolism of D-alanine involves several enzymes, including D-alanine aminotransferase, alanine racemase, and D-alanine-D-alanine ligase. nih.gov The expression of the genes encoding these enzymes is induced when D-alanine is used as a nitrogen source. nih.gov

    The dlt operon, which encodes for proteins (DltA, B, C, and D) responsible for the D-alanylation of teichoic acids in the cell wall of Gram-positive bacteria, is another critical pathway involving D-alanine. iucr.org The D-alanyl carrier protein ligase, DltA, is the first enzyme in this pathway and exhibits a strong preference for D-alanine over L-alanine. iucr.org The D-alanylation of teichoic acids plays a significant role in bacterial physiology, including biofilm formation and resistance to antimicrobial peptides. iucr.org

    The breakdown of peptidoglycan can release alanine dipeptides, which can then be reutilized by the bacteria. The ability to metabolize these dipeptides is an important aspect of bacterial nutrient cycling and survival.

    Future Research Trajectories and Emerging Applications of Alanine Dipeptides

    Exploration of Novel Synthetic Pathways and Enantiomeric Control

    The synthesis of dipeptides with precise stereochemistry is a critical area of research. Traditional chemical synthesis can be costly and time-consuming, prompting the exploration of innovative and efficient methodologies. google.com

    Future research is increasingly focused on biocatalytic and chemoenzymatic methods to achieve high yields and enantiomeric purity. researchgate.net The use of enzymes, such as L-amino acid ligases, offers a promising avenue for the fermentative production of specific dipeptides. acs.org For instance, the enzyme YwfE from Bacillus subtilis has been shown to form L-alanyl-L-glutamine from its constituent amino acids. acs.org Further exploration of novel enzymes and the optimization of reaction conditions, such as temperature and pH, are expected to enhance the efficiency of D/L-alanine synthesis. nih.gov

    A significant challenge in peptide synthesis is controlling epimerization, the unwanted conversion of one stereoisomer to another, which can compromise the bioactivity of the final product. mdpi.com Advanced strategies are being developed to suppress this side reaction. mdpi.com One approach involves the use of chiral coupling reagents that facilitate the predictable incorporation of either D or L amino acids into a peptide chain, allowing for the synthesis of enantiomerically enriched dipeptides. arkat-usa.org The combination of L- and D-amino acids in a single peptide is also being explored to create functional hydrogels with unique properties. rsc.org

    Advanced Computational Approaches for Predicting Dipeptide Behavior

    Computational modeling has become an indispensable tool for understanding and predicting the behavior of dipeptides at the molecular level. nih.gov These in silico methods provide insights into conformational preferences, interactions with other molecules, and the energetics of various processes, guiding experimental work and accelerating discovery. nih.govnih.gov

    Advanced techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations are being employed to study the conformational landscapes of dipeptides like dl-Alanyl-l-alanine. advancedcarbonscouncil.orgacs.org For example, MD simulations can reveal how the presence of surfaces, such as graphene, can alter the preferred conformations of alanine (B10760859) dipeptide compared to its state in aqueous solution. acs.org These simulations have shown that on a graphene surface, the dipeptide favors a flat orientation, which is different from the α-helix-like and β-sheet-like structures it adopts in water. acs.org

    Furthermore, computational models are being developed to predict the solubility of amino acids and dipeptides under various conditions. acs.org By combining theoretical calculations with experimental data, researchers can create more accurate models for predicting how dipeptides will behave in different environments. acs.org These predictive capabilities are crucial for designing dipeptide-based materials and for understanding their biological roles. For instance, computational screening can identify dipeptide candidates for creating hydrogels or stable emulsions. researchgate.net

    Development of Engineered Dipeptide-Based Materials for Biotechnological Uses

    Dipeptides are emerging as versatile building blocks for the creation of novel biomaterials with a wide range of applications in biotechnology and biomedicine. dergipark.org.trtandfonline.com Their simplicity, biocompatibility, and the tunability of their properties make them ideal candidates for self-assembling nanostructures. dergipark.org.tr

    Self-assembling dipeptides can form various structures, including hydrogels, nanotubes, and nanovesicles, which can be used for drug delivery, tissue engineering, and as scaffolds for 3D cell culture. dergipark.org.tracs.org For example, dipeptide-based hydrogels have been shown to support the three-dimensional growth of liver cells and induce bone regeneration. dergipark.org.tr The properties of these materials can be finely tuned by modifying the amino acid sequence. acs.org

    Researchers are also exploring the incorporation of unnatural amino acids to create dipeptide-based materials with enhanced stability and functionality. frontiersin.org For instance, dipeptides containing α,β-dehydrophenylalanine have been shown to form stable nanoparticles that are resistant to enzymatic degradation, making them suitable for in vivo drug delivery. frontiersin.org Moreover, microporous materials constructed from dipeptides are being investigated for applications such as gas storage and molecular separation. researchgate.net

    Elucidation of Broader Biological Roles and Regulatory Mechanisms

    While the role of D-alanyl-D-alanine as a precursor in bacterial peptidoglycan synthesis is well-established, the broader biological functions and regulatory mechanisms of this compound and other dipeptides are still largely unexplored. smolecule.com Alanine itself is a crucial amino acid involved in energy metabolism and immune function. drugbank.com Dipeptides, as products of protein metabolism, may have their own unique physiological roles. ontosight.ai

    Recent studies have begun to uncover the presence of a variety of dipeptides in biological fluids like cerebrospinal fluid (CSF) and plasma, suggesting they may play roles in the central nervous system. nih.gov For example, Ala-Glu has been consistently found in CSF samples. nih.gov Research is ongoing to determine if specific dipeptide profiles could serve as biomarkers for neurological diseases. ontosight.ainih.gov

    Furthermore, some dipeptides have been shown to possess bioactive properties, such as antioxidant and anti-inflammatory effects. ontosight.airesearchgate.net The glucose-alanine cycle, which is important for maintaining blood sugar balance, highlights the metabolic significance of alanine. drugbank.com Understanding how dipeptides like this compound are transported, metabolized, and regulated within the body is a key area for future research. This knowledge could lead to new therapeutic strategies and nutritional interventions. ontosight.airesearchgate.net

    Refinements in Analytical Methodologies for Enhanced Detection and Quantification

    The accurate detection and quantification of dipeptides, particularly distinguishing between different stereoisomers, is essential for advancing research in this field. A variety of analytical techniques are employed, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) being prominent methods. researchgate.net

    Significant efforts are being made to improve the sensitivity and specificity of these methods. The use of pre-column derivatization, where the analyte is chemically modified before analysis, can enhance detection. nih.govmdpi.com For example, derivatization with reagents like o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC) allows for more sensitive fluorescence or mass spectrometric detection. nih.govfrontiersin.org

    Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a powerful tool for the simultaneous quantification of multiple dipeptides in complex biological samples. nih.govnih.govmdpi.com Methods are being developed to improve the separation of isomeric dipeptides, which can be challenging. nih.gov For instance, a UPLC-MS/MS method has been established for the quantification of 36 different dipeptides. nih.gov Other techniques, such as ion-exchange chromatography, are also utilized for the separation of diastereomeric dipeptides, allowing for the determination of enantiomeric purity. doi.org The development of simple, rapid, and accurate analytical methods is crucial for both industrial production and clinical research. google.com

    Q & A

    Basic: What are the standard protocols for synthesizing dl-Alanyl-l-alanine, and how can purity be validated?

    Methodological Answer:
    Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling. For SPPS:

    Use Fmoc-protected alanine residues on a resin.

    Deprotect with piperidine, then couple the second alanine using HBTU/HOBt activation.

    Cleave the peptide from the resin with TFA and purify via reverse-phase HPLC.
    Purity validation requires:

    • HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
    • NMR (¹H and ¹³C to confirm backbone structure and stereochemistry) .
    • Mass spectrometry (ESI-MS or MALDI-TOF to verify molecular weight) .

    Table 1: Common Purification Techniques and Yield Ranges

    MethodPurity (%)Yield (%)Reference Technique
    Reverse-phase HPLC95–9960–80ESI-MS
    TLC-guided extraction85–9070–85¹H NMR

    Basic: How is the structural identity of this compound confirmed using spectroscopic methods?

    Methodological Answer:

    • Infrared Spectroscopy (IR): Detect amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands to confirm peptide bonds .
    • NMR:
      • ¹H NMR: α-protons resonate at 3.8–4.2 ppm; amide protons at 6.5–8.5 ppm (solvent-dependent).
      • ¹³C NMR: Carbonyl carbons at 170–175 ppm; α-carbons at 50–55 ppm .
    • Circular Dichroism (CD): Distinguish D/L stereoisomers via peptide backbone conformation .

    Advanced: What methodologies elucidate the antibacterial mechanisms of this compound?

    Methodological Answer:

    • Minimum Inhibitory Concentration (MIC): Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-kill curves: Assess bactericidal kinetics over 24 hours.
    • Membrane disruption assays: Use SYTOX Green uptake to measure permeability changes .
    • Metabolomics: LC-MS/MS to track disruption of bacterial alanine metabolism pathways .

    Advanced: How should researchers resolve contradictions in reported cytotoxic activities across cell lines?

    Methodological Answer:

    • Meta-analysis: Systematically compare studies for variables like cell type (e.g., HeLa vs. MCF-7), dosage (µM vs. mM), and exposure time .
    • Dose-response reevaluation: Use Hill slope models to assess potency differences .
    • Cell culture standardization: Control for serum content, passage number, and hypoxia conditions .
    • Pathway-specific inhibitors: Apply inhibitors (e.g., caspase-3 for apoptosis) to isolate mechanisms .

    Methodological: What statistical approaches are optimal for analyzing dose-response data in cytotoxicity studies?

    Methodological Answer:

    • Non-linear regression: Fit data to log-dose vs. response curves (e.g., IC₅₀ calculation) using tools like GraphPad Prism .
    • ANOVA with post-hoc tests: Compare multiple treatment groups; Tukey’s test for pairwise differences .
    • Principal Component Analysis (PCA): Identify outliers or confounding variables in high-throughput datasets .

    Advanced: How can computational models predict this compound’s interactions with biological targets?

    Methodological Answer:

    • Molecular docking (AutoDock Vina): Simulate binding to bacterial alanine racemase or eukaryotic kinases .
    • MD simulations (GROMACS): Assess stability of peptide-target complexes over 100-ns trajectories .
    • QSAR models: Relate structural descriptors (e.g., logP, polar surface area) to cytotoxic activity .

    Basic: What are best practices for documenting experimental procedures to ensure reproducibility?

    Methodological Answer:

    • Detailed Materials section: Specify reagent grades (e.g., ≥99% purity), equipment models, and buffer compositions .
    • Supporting Information: Deposit raw spectra (NMR, MS), cell viability datasets, and statistical code in repositories like Zenodo .
    • Step-by-step protocols: Use platforms like Protocols.io for dynamic updates .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.